molecular formula C16H12F3NO2S B3141151 2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl 2-thiophenecarboxylate CAS No. 478079-29-7

2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl 2-thiophenecarboxylate

Cat. No.: B3141151
CAS No.: 478079-29-7
M. Wt: 339.3 g/mol
InChI Key: VWMIWKIJTLVSCN-UHFFFAOYSA-N
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Description

The compound “2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl 2-thiophenecarboxylate” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals, and a thiophene ring, which is a five-membered aromatic ring with a sulfur atom . The presence of a trifluoroethyl group could potentially impart interesting properties to this compound, as fluorine atoms are often used in medicinal chemistry to modulate the biological activity and physical properties of drug molecules .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole and thiophene rings, along with the trifluoroethyl group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich nature of the indole and thiophene rings, as well as the electron-withdrawing effect of the trifluoroethyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the trifluoroethyl group could impact its solubility, stability, and other properties .

Scientific Research Applications

Chemical Synthesis and Catalysis

The compound 2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl 2-thiophenecarboxylate, due to its structural complexity and fluorine content, finds application in the field of chemical synthesis. In one study, boron trifluoride diethyl etherate was used to catalyze the intramolecular cyclization of related compounds, leading to the formation of novel 3-phosphonylated indoles, a process which highlights the synthetic utility of fluorinated indoles in generating phosphorus-containing heterocycles (Egorova et al., 2017). This reaction pathway demonstrates the potential of using fluorinated indoles as intermediates in the synthesis of complex organic molecules.

Indole Derivative Synthesis

The synthesis of β-trifluoromethyl-N-acetyltryptophan, an important derivative for biological studies, involves the use of related fluorinated indole compounds. The synthesis illustrates the reactivity of such fluorinated indoles towards nucleophiles and their role in constructing tryptophan derivatives with potential pharmacological applications (Gong, Kato, & Kimoto, 1999).

Catalytic Applications

In catalysis, palladium-catalyzed reactions involving ethyl 3-(o-trifluoroacetamidoaryl)-1-propargylic carbonates have been developed to access free-NH indole 2-acetamides, showcasing the versatility of fluorinated indoles in palladium-catalyzed synthetic methodologies (Cacchi, Fabrizi, & Filisti, 2009). This type of reaction underscores the utility of fluorinated indoles in the construction of indole-based compounds with potential bioactive properties.

Organofluorine Chemistry

In organofluorine chemistry, the introduction of fluorine atoms into organic molecules is of significant interest due to the unique properties that fluorine imparts. Studies involving the electrophilic substitution of indole with trifluoroacetaldehyde hemiaminals demonstrate the synthetic routes to N-alkyl 1-(indol-3-yl)-2,2,2-trifluoroethylamines, highlighting the role of fluorinated indoles in the synthesis of fluorinated amines with potential utility in medicinal chemistry and material science (Gong & Kato, 2001).

Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties .

Properties

IUPAC Name

[2,2,2-trifluoro-1-(1-methylindol-3-yl)ethyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO2S/c1-20-9-11(10-5-2-3-6-12(10)20)14(16(17,18)19)22-15(21)13-7-4-8-23-13/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMIWKIJTLVSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(C(F)(F)F)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301154819
Record name 2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl 2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301154819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478079-29-7
Record name 2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl 2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478079-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl 2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301154819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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